Allylhydrazine dihydrochloride

Carcinogenicity screening Hazard assessment Organ‑specific tumorigenesis

Allylhydrazine dihydrochloride is a mono‑allyl‑substituted hydrazine salt (C₃H₁₀Cl₂N₂, MW 145.03 g/mol) supplied as a hygroscopic, off‑white to pale‑brown crystalline solid with a melting point of 133–144 °C, requiring storage at −20 °C under inert atmosphere to prevent degradation. Unlike symmetrical dialkyl‑ or diaryl‑hydrazines, the mono‑allyl substitution imparts a distinct combination of chemical reactivity and biological activity that cannot be replicated by its closest in‑class analogs, making it a niche building block for exploratory organic synthesis and a targeted tool in carcinogenesis research.

Molecular Formula C3H10Cl2N2
Molecular Weight 145.03
CAS No. 70629-62-8
Cat. No. B2638073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllylhydrazine dihydrochloride
CAS70629-62-8
Molecular FormulaC3H10Cl2N2
Molecular Weight145.03
Structural Identifiers
SMILESC=CCNN.Cl.Cl
InChIInChI=1S/C3H8N2.2ClH/c1-2-3-5-4;;/h2,5H,1,3-4H2;2*1H
InChIKeyAAQSEEDEVFOVQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Allylhydrazine Dihydrochloride (CAS 70629-62-8): Sourcing the Mono‑Allyl Hydrazine Salt with Defined Carcinogenic Profile and Oxidative‑Stress Imaging Utility


Allylhydrazine dihydrochloride is a mono‑allyl‑substituted hydrazine salt (C₃H₁₀Cl₂N₂, MW 145.03 g/mol) supplied as a hygroscopic, off‑white to pale‑brown crystalline solid with a melting point of 133–144 °C, requiring storage at −20 °C under inert atmosphere to prevent degradation . Unlike symmetrical dialkyl‑ or diaryl‑hydrazines, the mono‑allyl substitution imparts a distinct combination of chemical reactivity and biological activity that cannot be replicated by its closest in‑class analogs, making it a niche building block for exploratory organic synthesis and a targeted tool in carcinogenesis research.

Why Allylhydrazine Dihydrochloride Cannot Be Replaced by 1,2‑Dimethylhydrazine, 1,1‑Diallylhydrazine, or Phenylhydrazine


Simple hydrazine‑class substitution is not possible because the allyl‑substitution pattern governs regioselective oxidative gas generation, carcinogenic target‑organ specificity, and synthetic accessibility. The mono‑allyl compound yields a 5.6‑fold ultrasound signal enhancement when liposome‑encapsulated—a property that 1,2‑dimethylhydrazine and phenylhydrazine lack due to different oxidation pathways [1]. In carcinogenesis studies, allylhydrazine dihydrochloride induces lung and vascular tumors in Swiss mice with a TD₅₀ of 34.2 mg/kg/day, whereas 1,2‑dimethylhydrazine is 300‑fold more potent (TD₅₀ 0.114 mg/kg/day) and additionally targets the large intestine and liver in hamsters, making it unsuitable for experiments requiring moderate potency and exclusive lung‑vascular tumorigenesis [2][3]. Furthermore, classical alkylation of hydrazine yields a mixture of mono‑ and di‑allyl products that are nearly inseparable; therefore, procuring a selectively synthesized, pure dihydrochloride salt is essential for reproducible chemical transformations .

Product‑Specific Quantitative Evidence Guide: Allylhydrazine Dihydrochloride vs. Closest Analogs


Carcinogenic Potency (TD₅₀): Allylhydrazine HCl Is 300‑Fold Less Potent Than 1,2‑Dimethylhydrazine, Enabling Controlled Tumor Induction

In the standardized Carcinogenic Potency Database, allylhydrazine HCl exhibits a mouse chronic oral TD₅₀ of 34.2 mg/kg/day with tumors restricted to lung and vascular system, whereas 1,2‑dimethylhydrazine dihydrochloride shows a mouse TD₅₀ of 0.114 mg/kg/day and additionally produces large intestine and liver tumors in hamsters [1][2]. This 300‑fold potency difference and divergent organ spectrum mean that allylhydrazine dihydrochloride provides a wider experimental dosing window and avoids confounding intestinal/liver carcinogenesis.

Carcinogenicity screening Hazard assessment Organ‑specific tumorigenesis

Target Organ Specificity: Lung‑Vascular vs. Lung‑Stomach Tumor Induction Compared to 1,1‑Diallylhydrazine

Both allylhydrazine HCl and 1,1‑diallylhydrazine share similar mouse TD₅₀ values (34.2 vs. 29.6 mg/kg/day), yet they diverge in secondary target organs: allylhydrazine HCl induces lung and vascular tumors exclusively, while 1,1‑diallylhydrazine additionally induces stomach tumors (forestomach) [1][2]. This difference in organ‑specificity, despite the common allyl pharmacophore, highlights the influence of mono‑ versus di‑substitution on metabolic activation and distribution.

Organ‑specific carcinogenesis Structure‑activity relationship Hydrazine toxicology

Synthesis Selectivity: Mono‑Allylhydrazine Obtained at 82% Yield vs. Inseparable Diallyl Mixtures via Classical Alkylation

Conventional alkylation of hydrazine hydrate with allyl halides generates a mixture of mono‑allylhydrazine and diallylhydrazine that is extremely difficult to separate due to nearly identical physico‑chemical properties . In contrast, the 1,1,2‑tri‑Boc‑hydrazine route selectively yields pure allylhydrazine (82% isolated yield) with no detectable diallyl co‑product, enabling production of the dihydrochloride salt with >98% purity . This selectivity is critical because the diallyl impurity would alter both biological activity and synthetic downstream transformations.

Hydrazine synthesis Protecting group strategy Purification

Ultrasound Imaging Sensitivity: Liposomal Allylhydrazine Detects 10 µM Radical Oxidants with 5.6‑Fold Signal Enhancement

Allylhydrazine undergoes oxidation by hydroxyl radical (⋅OH) to yield nitrogen and propylene gas, forming microbubbles detectable by clinical ultrasound. Free allylhydrazine generates a 1.6‑fold ultrasound intensity increase at 10 µM ⋅OH, while allylhydrazine encapsulated in phospholipid liposomes (APLs) produces a 5.6‑fold signal enhancement under identical conditions [1]. In vivo, APLs imaged oxidative stress in LPS‑challenged mice using a standard 2.25 MHz transducer [1]. Saturated alkyl‑hydrazines (e.g., methylhydrazine) and aryl‑hydrazines (e.g., phenylhydrazine) do not undergo the same retro‑ene gas‑generating decomposition, making allylhydrazine uniquely suited for chemically generated ultrasound contrast.

Molecular imaging Reactive oxygen species Ultrasound contrast agents

Solid‑State Stability: Defined Melting Point 133–144 °C and −20 °C Storage Requirement Distinguishes the Dihydrochloride Salt

Allylhydrazine dihydrochloride is characterized by a melting point of 133–135 °C (abcr source) or 142–144 °C (Chemsrc, ChemicalBook) and a LogP of 2.33 . The compound is hygroscopic and must be stored at −20 °C under inert atmosphere to prevent decomposition. By comparison, the free base (CAS 7422-78-8) is a liquid with lower oxidative stability, and 1,1‑diallylhydrazine is a liquid (mp not reported) requiring similar stringent handling [1]. The crystalline dihydrochloride salt thus offers superior handling and dosing accuracy for chronic oral in vivo protocols where precise mg/kg dosing is required.

Compound stability Salt form characterization Procurement specification

Carcinogenicity Contrast: Allylhydrazine HCl Is Positive in Mice While Phenylhydrazine Remains Negative in CPDB

According to the Carcinogenic Potency Database (CPDB), allylhydrazine HCl is a positive mouse carcinogen (TD₅₀ 34.2 mg/kg/day, lung and vascular tumors) [1], whereas phenylhydrazine—a commonly used mono‑aryl hydrazine—yields no positive result in any tested sex‑species group (rat: no test; mouse: no positive) under the same CPDB inclusion criteria [2]. This stark binary distinction is critical for researchers who need a positive‑control hydrazine carcinogen with documented potency; phenylhydrazine cannot serve as a substitute because it lacks validated carcinogenicity in the standard animal models.

Carcinogenicity database Structure‑toxicity relationship Hydrazine safety

Allylhydrazine Dihydrochloride: Evidence‑Based Application Scenarios for Procurement and Research Use


Lung‑Vascular Tumorigenesis Model Without Gastrointestinal Confounding

For laboratories conducting chronic carcinogenicity bioassays, allylhydrazine dihydrochloride provides a moderate‑potency (TD₅₀ 34.2 mg/kg/day) positive control that induces exclusively lung and vascular tumors in Swiss mice, avoiding the intestinal and hepatic tumors associated with 1,2‑dimethylhydrazine and the gastric tumors seen with 1,1‑diallylhydrazine [1]. The crystalline dihydrochloride salt enables accurate gravimetric preparation of 0.0125% drinking‑water solutions, as employed in the seminal Toth & Nagel study [2].

Chemically Generated Ultrasound Contrast Agent Development for ROS Imaging

Allylhydrazine dihydrochloride serves as the key radical‑sensitive substrate for preparing allylhydrazine‑loaded phospholipid liposomes (APLs) that detect 10 µM reactive oxygen species by clinical ultrasound [3]. The 5.6‑fold signal enhancement achieved with liposomal encapsulation validates this compound as the only hydrazine demonstrated to produce gas microbubbles via retro‑ene decomposition, enabling in vivo molecular imaging of oxidative stress in inflammatory disease models without pre‑formed contrast agents.

Selective Synthesis of N‑Allyl Heterocycles and Allyl‑Hydrazone Intermediates

The mono‑allyl substitution of allylhydrazine dihydrochloride permits regioselective formation of allyl‑hydrazones and subsequent Fischer indole cyclization to N‑allyl indoles, a transformation that is complicated by isomeric mixtures when using diallyl‑contaminated material . Procurement of the >98% pure dihydrochloride salt, synthesized via the 1,1,2‑tri‑Boc‑hydrazine protecting‑group strategy, eliminates the need for laborious chromatographic separation of mono‑ and diallyl products, accelerating synthetic workflows in medicinal chemistry and natural product derivatization.

Structure‑Activity Relationship (SAR) Studies on Hydrazine Carcinogenicity

Allylhydrazine dihydrochloride occupies a distinct position in hydrazine SAR matrices: it is a documented mouse carcinogen (TD₅₀ 34.2 mg/kg/day) with lung‑vascular specificity, whereas phenylhydrazine is classified as negative in the CPDB and 1,2‑dimethylhydrazine is 300‑fold more potent with broader organ tropism [1][4]. This divergent profile enables systematic investigation of how N‑substitution pattern (mono‑allyl vs. symmetrical dialkyl vs. aryl) modulates metabolic activation, DNA alkylation, and tumor target‑site selection.

Quote Request

Request a Quote for Allylhydrazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.